molecular formula C25H25N3O2 B11108549 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide

4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11108549
M. Wt: 399.5 g/mol
InChI Key: PFEIYRFDNJVMGW-WGOQTCKBSA-N
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Description

4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(2-METHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety and a methoxyphenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(2-METHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroisoquinoline with benzohydrazide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification techniques are crucial to achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(2-METHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(2-METHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(2-METHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research .

Properties

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C25H25N3O2/c1-30-24-9-5-4-7-22(24)16-26-27-25(29)21-12-10-19(11-13-21)17-28-15-14-20-6-2-3-8-23(20)18-28/h2-13,16H,14-15,17-18H2,1H3,(H,27,29)/b26-16+

InChI Key

PFEIYRFDNJVMGW-WGOQTCKBSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3

Origin of Product

United States

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